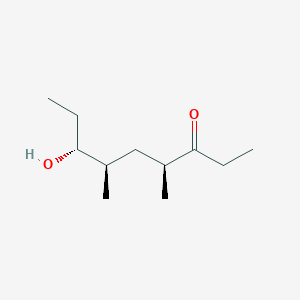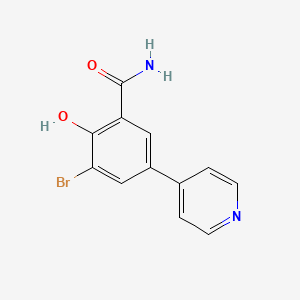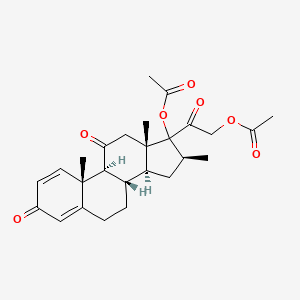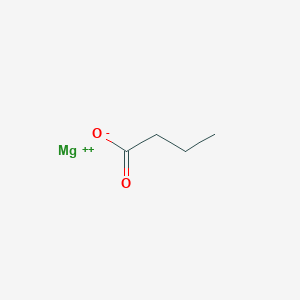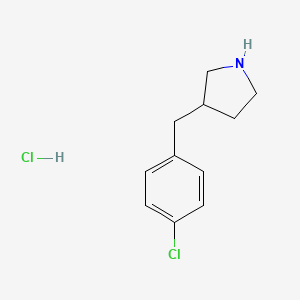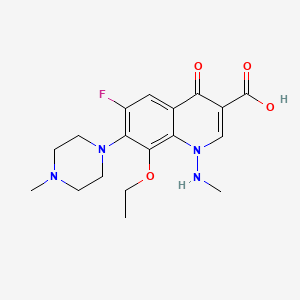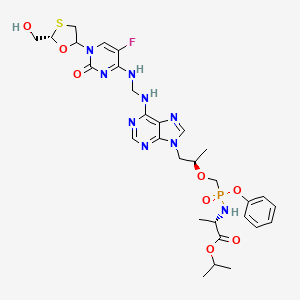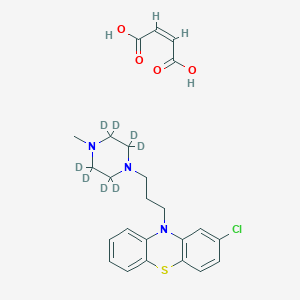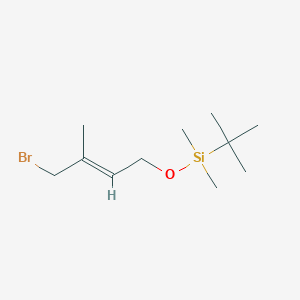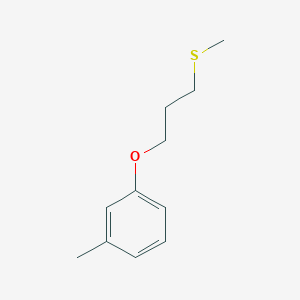
1-Methyl-3-(3-methylsulfanylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a 3-(methylsulfanylpropoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-3-hydroxybenzene (m-cresol).
Alkylation: The hydroxyl group of m-cresol is alkylated using 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. This reaction forms the 3-(methylsulfanylpropoxy) group attached to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-Methyl-3-(3-methylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1-Methyl-3-(3-methylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methyl-3-(methylsulfinyl)benzene: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-Methyl-3-(propoxymethyl)benzene: Similar structure but with a propoxymethyl group instead of a methylsulfanylpropoxy group.
Uniqueness
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is unique due to the presence of the 3-(methylsulfanylpropoxy) group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1-methyl-3-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C11H16OS/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
InChIキー |
VWJVIJFEZUOHAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


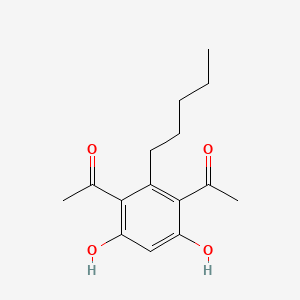
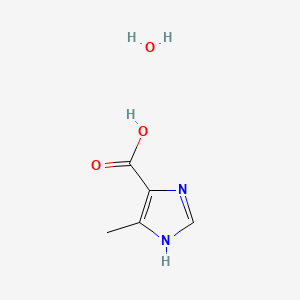
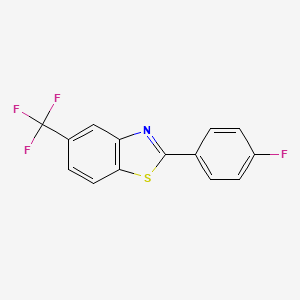
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
